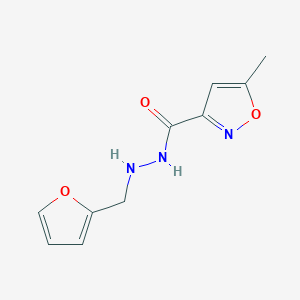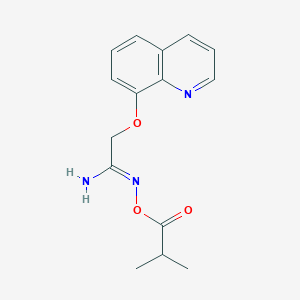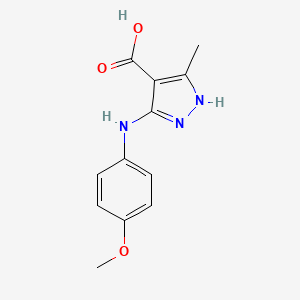
N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide is a complex organic compound that features a benzamide group attached to a 2,5-dioxo-4-phenyl-2,5-dihydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide typically involves the reaction of benzamide with a suitable precursor of the 2,5-dioxo-4-phenyl-2,5-dihydrofuran moiety. One common method involves the use of phenylacetic acid derivatives and maleic anhydride under specific conditions to form the desired furan ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the furan ring or the benzamide group, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds .
Scientific Research Applications
N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl bis(phenylacetate)
- 3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid
- 2,5-Dioxo-2,5-dihydrofuran-3,4-diyl diacetate
Uniqueness
N-(2,5-Dioxo-4-phenyl-2,5-dihydrofuran-3-yl)benzamide is unique due to its specific combination of a benzamide group with a 2,5-dioxo-4-phenyl-2,5-dihydrofuran moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
61589-58-0 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
N-(2,5-dioxo-4-phenylfuran-3-yl)benzamide |
InChI |
InChI=1S/C17H11NO4/c19-15(12-9-5-2-6-10-12)18-14-13(16(20)22-17(14)21)11-7-3-1-4-8-11/h1-10H,(H,18,19) |
InChI Key |
FVUSUVFSLAQEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC2=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
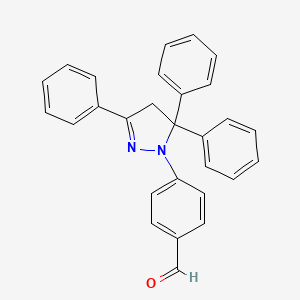
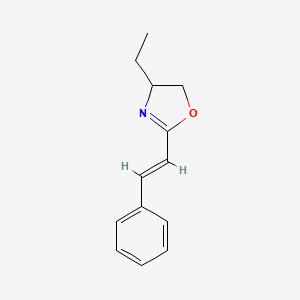
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

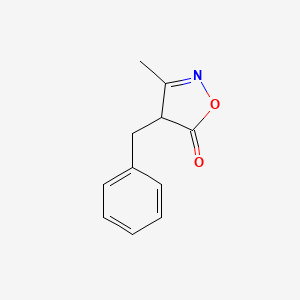
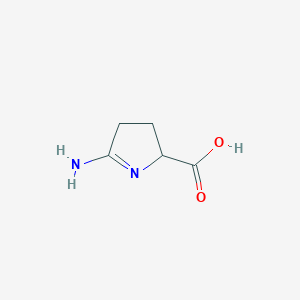
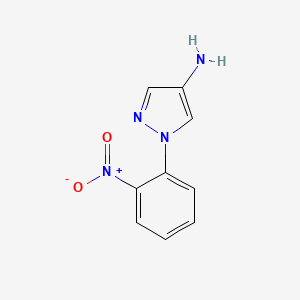
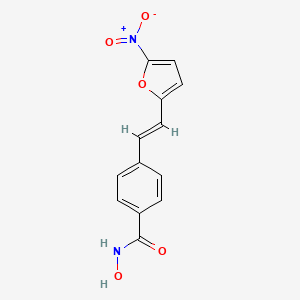
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
